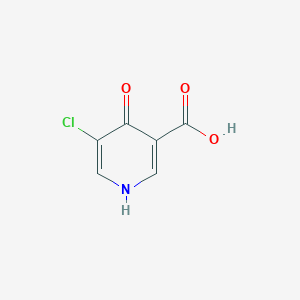
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10BrNO3S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate”, has been a topic of interest in recent years . For instance, 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is represented by the formula C10H10BrNO3S. The molecular weight of this compound is 304.16 .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” has a molecular weight of 304.16 . The boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Heterocyclic Compounds : Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can serve as a precursor in the synthesis of novel heterocyclic compounds, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This process involves the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, followed by tandem cyclization (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Functionalization and Regioselectivity : The compound shows potential in functionalization reactions, particularly in palladium-catalyzed direct arylations. Research indicates that it is possible to achieve regioselective arylation at specific positions on the thiophene ring, demonstrating its versatility in synthetic chemistry (Smari, Youssef, Ammar, Hassine, Soulé, & Doucet, 2015).
Electrophilic Reactions and Synthesis of Azo-Dyes : Electrophilic reactions involving thiophene moieties, as demonstrated by the synthesis of thienylazo reagents, show the compound's application in the preparation of spectrophotometrically interesting azo-dyes. These derivatives have potential uses in analytical research due to their distinct spectrophotometric properties (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).
Applications in Material Science
Photostabilization of Polymers : Thiophene derivatives, including those related to methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, have been investigated for their ability to act as photostabilizers for poly(vinyl chloride) (PVC). The introduction of these compounds into PVC films significantly reduces the level of photodegradation, highlighting their potential as stabilizing agents in material science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Propriétés
IUPAC Name |
methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNELSOOBYSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)


